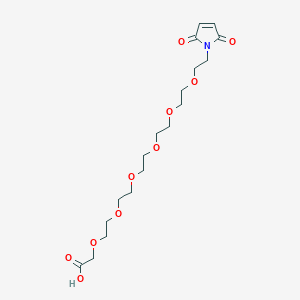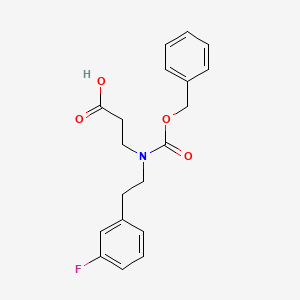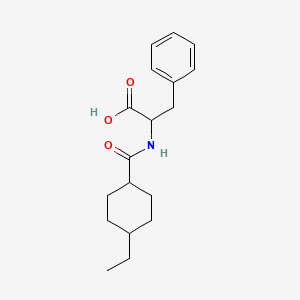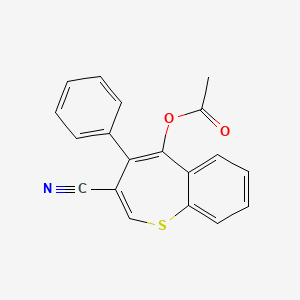
5-Cyano-N-isopropylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-N-isopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C₉H₁₁N₃O₂S It is characterized by a pyridine ring substituted with a cyano group at the 5-position, an isopropyl group at the nitrogen atom, and a sulfonamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-isopropylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to introduce the cyano group. This is followed by sulfonation to add the sulfonamide group. The final step involves the alkylation of the nitrogen atom with isopropyl halide under basic conditions.
Nitration: Pyridine is treated with a nitrating agent such as sodium nitrite in the presence of an acid to introduce the cyano group at the 5-position.
Sulfonation: The nitrated pyridine is then reacted with chlorosulfonic acid to introduce the sulfonamide group at the 3-position.
Alkylation: The resulting compound is then alkylated with isopropyl halide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-N-isopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the cyano group to an amine or the sulfonamide group to a sulfonic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano or sulfonamide groups, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids, nitriles.
Reduction: Amines, sulfonic acids.
Substitution: Azides, substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Cyano-N-isopropylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfonamide or nitrile groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 5-Cyano-N-isopropylpyridine-3-sulfonamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate or binding to the active site. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyano-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of an isopropyl group.
5-Cyano-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of an isopropyl group.
5-Cyano-N-propylpyridine-3-sulfonamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
5-Cyano-N-isopropylpyridine-3-sulfonamide is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with smaller alkyl groups.
Propriétés
Formule moléculaire |
C9H11N3O2S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
5-cyano-N-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-7(2)12-15(13,14)9-3-8(4-10)5-11-6-9/h3,5-7,12H,1-2H3 |
Clé InChI |
WMVSASMXRLUOHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CN=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
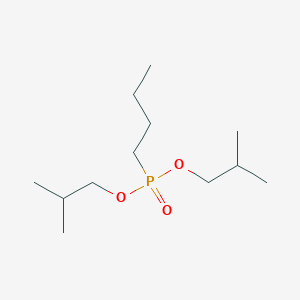

![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)

